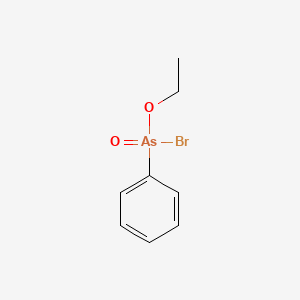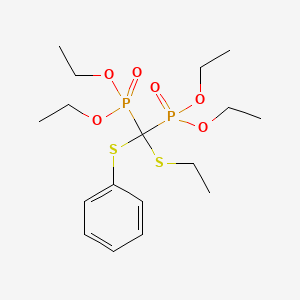![molecular formula C13H18O B14487661 1-[4-(2-Methylbutyl)phenyl]ethanone CAS No. 65134-00-1](/img/structure/B14487661.png)
1-[4-(2-Methylbutyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Methylbutyl)phenyl]ethanone is an organic compound with the molecular formula C13H18O It is a derivative of acetophenone, where the phenyl group is substituted with a 2-methylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(2-Methylbutyl)phenyl]ethanone can be synthesized through Friedel-Crafts acylation. This involves the reaction of 4-(2-methylbutyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Methylbutyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2-Methylbutyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methylbutyl)phenyl]ethanone involves its interaction with specific molecular targets. It can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The aromatic ring allows for resonance stabilization, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
1-[4-(1,1-Dimethylethyl)phenyl]ethanone: Similar structure but with a tert-butyl group instead of a 2-methylbutyl group.
1-[4-(1-Methyl-2-propenyl)phenyl]ethanone: Contains a propenyl group instead of a 2-methylbutyl group.
1-[4-(2-Phenylethyl)phenyl]ethanone: Features a phenylethyl group in place of the 2-methylbutyl group.
Uniqueness: 1-[4-(2-Methylbutyl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
65134-00-1 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-[4-(2-methylbutyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h5-8,10H,4,9H2,1-3H3 |
Clave InChI |
ITHIIFBKLUBIIB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


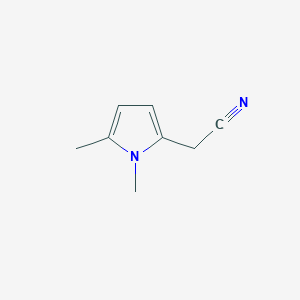

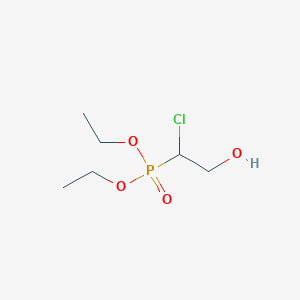
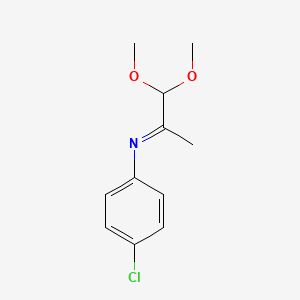
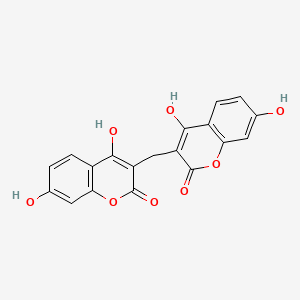
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
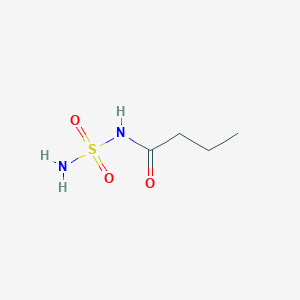
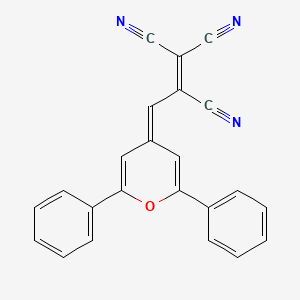
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
